molecular formula C21H32N2O2 B11381487 [4-(Propan-2-yloxy)phenyl]{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone

[4-(Propan-2-yloxy)phenyl]{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone

Cat. No.: B11381487
M. Wt: 344.5 g/mol
InChI Key: BHBNXKDJDSNADO-UHFFFAOYSA-N
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Description

1-[4-(PROPAN-2-YLOXY)BENZOYL]-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a pyrrolidine moiety and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(PROPAN-2-YLOXY)BENZOYL]-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE typically involves multiple steps, starting with the preparation of the benzoate ester and the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the benzoate ester can be synthesized through the esterification of 4-hydroxybenzoic acid with isopropanol in the presence of an acid catalyst. The piperidine ring can be formed through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over temperature, pressure, and pH to optimize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(PROPAN-2-YLOXY)BENZOYL]-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[4-(PROPAN-2-YLOXY)BENZOYL]-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(PROPAN-2-YLOXY)BENZOYL]-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
  • Pyrrolidine derivatives
  • Coumarin heterocycles

Uniqueness

1-[4-(PROPAN-2-YLOXY)BENZOYL]-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

(4-propan-2-yloxyphenyl)-[2-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C21H32N2O2/c1-17(2)25-20-10-8-18(9-11-20)21(24)23-15-4-3-7-19(23)12-16-22-13-5-6-14-22/h8-11,17,19H,3-7,12-16H2,1-2H3

InChI Key

BHBNXKDJDSNADO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCCC3

Origin of Product

United States

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